1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
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Overview
Description
1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound that belongs to the class of cyclopropane-fused chromenes. This compound is characterized by the presence of a cyclopropane ring fused to a chromene structure, with additional phenyl and methoxyphenyl substituents. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves the cyclopropanation of areno-condensed 4H-pyrans with dihalocarbenes. One common method involves the reaction of 4H-chromenes with dichlorocarbene generated in situ from chloroform and a strong base such as sodium hydroxide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove chlorine atoms or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative, while oxidation could produce a ketone or aldehyde derivative.
Scientific Research Applications
1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane-fused systems.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-1a-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
- 1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
- 2,2-Bis(p-methoxyphenyl)-1,1-dichloroethylene
Uniqueness
1,1-Dichloro-1a-(2-methoxyphenyl)-7-phenyl-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is unique due to its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C23H18Cl2O2 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
1,1-dichloro-1a-(2-methoxyphenyl)-7-phenyl-7,7a-dihydrocyclopropa[b]chromene |
InChI |
InChI=1S/C23H18Cl2O2/c1-26-19-14-8-6-12-17(19)22-21(23(22,24)25)20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)27-22/h2-14,20-21H,1H3 |
InChI Key |
IXHGDEMPARMCEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C23C(C2(Cl)Cl)C(C4=CC=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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